molecular formula C21H35NO3 B12008448 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol

Cat. No.: B12008448
M. Wt: 349.5 g/mol
InChI Key: MFCCSBSLBJTUHE-LSDHQDQOSA-N
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Description

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol is a synthetic organic compound with a complex structure It is characterized by the presence of a hydroxyimino group attached to a long aliphatic chain and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol typically involves multiple steps. One common approach is the condensation of 4-methoxyphenol with a tridecylamine derivative, followed by the introduction of the hydroxyimino group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, altering membrane properties and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-N-hydroxy-C-dodecylcarbonimidoyl]-4-methoxyphenol
  • 2-[(E)-N-hydroxy-C-tetradecylcarbonimidoyl]-4-methoxyphenol

Uniqueness

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol

InChI

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(22-24)19-17-18(25-2)15-16-21(19)23/h15-17,23-24H,3-14H2,1-2H3/b22-20+

InChI Key

MFCCSBSLBJTUHE-LSDHQDQOSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)OC)O

Canonical SMILES

CCCCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)OC)O

Origin of Product

United States

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